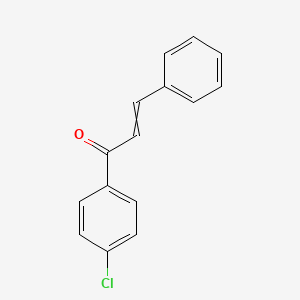

4'-Chlorochalcone

Description

BenchChem offers high-quality 4'-Chlorochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chlorochalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINIOLNGCQCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4'-Chlorochalcone chemical structure and molecular weight properties

Technical Whitepaper: 4'-Chlorochalcone – Structural, Synthetic, and Pharmacological Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 4'-Chlorochalcone (CAS: 956-02-5), a critical scaffold in medicinal chemistry. Distinct from its isomer 4-chlorochalcone, the 4'-chloro derivative features a chlorine substituent on the acetophenone-derived ring (Ring A), significantly influencing its electronic properties and reactivity as a Michael acceptor. This document details its physicochemical properties, a validated Claisen-Schmidt synthesis protocol, spectroscopic characterization, and its emerging role in oncology and neuroprotection research.

Structural Characterization & Physicochemical Profile

The precise identification of chalcone isomers is a common pitfall in literature. 4'-Chlorochalcone is defined by the location of the chlorine atom on the aromatic ring adjacent to the carbonyl group.

Chemical Identity

| Property | Specification |

| IUPAC Name | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one |

| Common Name | 4'-Chlorochalcone |

| CAS Registry | 956-02-5 |

| Molecular Formula | |

| Molecular Weight | 242.70 g/mol |

| Melting Point | 97–101 °C (Distinct from 4-chlorochalcone: ~115 °C) |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in EtOH, DMSO, DMF, Acetone; Insoluble in |

Structural Logic & Electronic Effects

The molecule consists of two aromatic rings linked by an

-

Ring A (Acetophenone-derived): Contains the 4'-Cl substituent.[1][2][3][4] The chlorine atom exerts an inductive electron-withdrawing effect (-I) on the carbonyl carbon, potentially increasing the electrophilicity of the

-carbon, thereby enhancing its reactivity as a Michael acceptor compared to unsubstituted chalcone. -

Enone Linker: The C=C double bond typically adopts the (E)-configuration (trans) due to steric stability, which is crucial for its binding affinity in biological pockets.

Synthetic Methodology: Claisen-Schmidt Condensation

The most robust route for synthesizing 4'-chlorochalcone is the base-catalyzed Claisen-Schmidt condensation between 4-chloroacetophenone and benzaldehyde .

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the stepwise mechanism: enolate formation, nucleophilic attack, and dehydration.

Figure 1: Mechanism of Claisen-Schmidt condensation for 4'-chlorochalcone synthesis.

Validated Experimental Protocol

Objective: Synthesis of 10 mmol scale 4'-chlorochalcone.

Reagents:

-

4-Chloroacetophenone (1.54 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Sodium Hydroxide (NaOH) (10% aqueous solution, 5 mL)

-

Ethanol (95%, 15 mL)

Step-by-Step Procedure:

-

Solubilization: In a 50 mL round-bottom flask, dissolve 4-chloroacetophenone and benzaldehyde in 15 mL of ethanol. Stir until a homogeneous solution is obtained.

-

Causality: Ethanol acts as a solvent for both organic reactants but allows the inorganic base to interact at the interface.

-

-

Catalysis: Add 5 mL of 10% NaOH dropwise while stirring vigorously at room temperature (25 °C).

-

Observation: The solution will likely turn yellow/orange, indicating the formation of the conjugated enolate and subsequent chalcone species.

-

-

Reaction: Continue stirring for 3–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product typically precipitates out of the solution as the reaction proceeds.

-

Quenching & Isolation: Pour the reaction mixture into 50 mL of ice-cold water containing 1-2 mL of dilute HCl.

-

Causality: Acidification neutralizes the base, stopping the reaction and ensuring the product is fully protonated and precipitated. Ice water maximizes precipitation yield.

-

-

Purification: Filter the crude solid using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove salts and excess base. Recrystallize from hot ethanol to obtain pale yellow needles.

Spectroscopic Identification

Validation of the structure requires confirming the presence of the enone system and the specific substitution pattern.

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent:

-

Vinyl Protons (Characteristic): Two doublets with a coupling constant (

) of 15–16 Hz , confirming the (E)-trans geometry.-

~7.5–7.8 ppm (

-

~7.4–7.5 ppm (

-

~7.5–7.8 ppm (

-

Aromatic Ring A (4-Cl-phenyl): An AA'BB' system appearing as two doublets (integrating 2H each) around

7.9 ppm (ortho to C=O) and -

Aromatic Ring B (Phenyl): Multiplets in the range of

7.4–7.7 ppm (5H).

Infrared Spectroscopy (IR)

-

C=O Stretch: Strong band at 1650–1665 cm⁻¹ (conjugated ketone).

-

C=C Stretch: Medium band at 1600–1620 cm⁻¹ .

-

C-Cl Stretch: Distinct band in the fingerprint region (700–800 cm⁻¹ ).

Pharmacological Potential & Drug Development

4'-Chlorochalcone serves as a "privileged scaffold" in drug discovery. Its reactivity is largely governed by the Michael acceptor moiety, which allows it to form covalent bonds with nucleophilic cysteine residues in proteins.

Key Biological Activities

-

Anticancer: Exhibits antiproliferative activity against breast (MCF-7) and colon cancer cell lines.[5] The 4'-Cl substitution enhances lipophilicity (LogP ~3.7), improving membrane permeability compared to hydroxy-chalcones.

-

Neuroprotection: Investigated for inhibition of

-amyloid aggregation, a hallmark of Alzheimer's disease.[6] -

Antimicrobial: Shows efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall integrity.

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines how the 4'-chlorochalcone scaffold is optimized in drug development cycles.

Figure 2: SAR logic for 4'-chlorochalcone optimization in drug discovery.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5377008, 4'-Chlorochalcone.[7] Available at: [Link][7]

-

Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.[7] Available at: [Link][2][3][5][4][8][9][10]

Sources

- 1. 4-Chlorochalcone | C15H11ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy 4'-Chlorochalcone | 956-02-5 [smolecule.com]

- 7. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Solvent Selection for 4'-Chlorochalcone in Biological Assays

[1][2]

Executive Summary: The Ethanol vs. Acetone Decision Matrix

For researchers working with 4'-Chlorochalcone (CAS: 956-02-5), the choice between ethanol and acetone is a trade-off between solubility capacity and biological compatibility .[1][2]

-

Select Acetone when preparing high-concentration stock solutions (>5 mM) . 4'-Chlorochalcone exhibits significantly higher solubility in acetone due to favorable dipole-dipole interactions, overcoming the saturation limits often encountered with ethanol.[1][2]

-

Select Ethanol for working solutions or direct addition to aqueous buffers, provided the final concentration required is low (<100 µM). Ethanol offers superior miscibility with aqueous media and a more predictable toxicity profile in cell culture systems, despite its lower saturation limit (~4 mM).

Critical Constraint: 4'-Chlorochalcone has a solubility limit of approximately 1 mg/mL (4.12 mM) in ethanol at room temperature, necessitating sonication.[1][2][3] Exceeding this limit requires acetone or DMSO.[1][2]

Physicochemical Foundations

To understand the solubility behavior of 4'-Chlorochalcone, we must analyze its molecular architecture against the solvent properties.[1]

Molecular Architecture

4'-Chlorochalcone consists of two aromatic rings linked by an

-

Lipophilicity: The para-chloro substitution increases lipophilicity (LogP ~3.7), making the molecule poorly soluble in water.

-

Polarity: The central ketone group acts as a hydrogen bond acceptor, but the molecule lacks hydrogen bond donors.

Solvation Mechanisms

-

Ethanol (Amphiprotic): Solubilizes via dipole-dipole interactions and weak hydrogen bonding with the chalcone's carbonyl oxygen.[1][2] However, the non-polar aromatic rings disrupt the hydrogen-bonding network of bulk ethanol, energetically penalizing high-concentration solvation.[1]

-

Acetone (Aprotic, Polar): As a ketone, acetone interacts favorably with the chalcone structure ("like dissolves like") through strong dipole-dipole forces and

-interactions, without the energetic cost of disrupting a hydrogen-bond network.[1] This results in significantly higher saturation limits.[1][2]

Figure 1: Mechanistic comparison of solvation.[1][2] Acetone provides superior stabilization for the chalcone structure compared to ethanol.

Comparative Analysis: Ethanol vs. Acetone[1][5][6]

The following table synthesizes critical data points for assay development.

| Feature | Ethanol (EtOH) | Acetone | Operational Implication |

| Solubility Limit (RT) | Low (~1 mg/mL / 4 mM) | High (>20 mg/mL) | Use Acetone for stocks; EtOH for dilute applications.[1][2][5] |

| Volatility (BP) | 78 °C | 56 °C | Acetone stocks evaporate rapidly; seal tightly to prevent concentration drift.[2][5] |

| Cell Toxicity (MTC) | ~0.5% - 1.0% (v/v) | ~0.1% - 0.5% (v/v) | Ethanol is generally better tolerated in cell culture.[1][2][5] |

| Plastic Compatibility | High (Safe for Polystyrene) | Low (Attacks Polystyrene) | Do not use acetone with polystyrene plates; use polypropylene or glass.[2][5] |

| Aqueous Miscibility | Excellent | Good | Both mix well, but acetone can cause "shock precipitation" more easily.[5] |

Key Insight: While acetone dissolves more compound, it is aggressive toward plasticware commonly used in high-throughput screening (e.g., polystyrene 96-well plates).[1][2] If using acetone stocks, intermediate dilution into media must occur in chemically resistant vessels (glass/polypropylene) before transfer to the assay plate.

Experimental Protocols

Preparation of Stock Solutions (Standardized)

Objective: Create a stable, precipitate-free stock solution.

Scenario A: High Concentration Stock (Recommended)

-

Solvent: Acetone (HPLC Grade)

-

Target Conc: 10 mM - 50 mM

-

Weigh 4'-Chlorochalcone (MW: 242.70 g/mol ) into a glass vial.

-

Vortex for 30 seconds. Solution should be clear and yellow/colorless.[1][2][6]

-

Storage: -20°C in a glass vial with a PTFE-lined cap. Warning: Acetone evaporates even at low temps; seal with parafilm.[1][2]

Scenario B: Low Concentration Working Stock

-

Solvent: Ethanol (Absolute, 200 proof)[5]

-

Target Conc: 1 mM - 4 mM

-

Weigh solid compound into a glass vial.

-

Sonication Required: Sonicate in a water bath at 40°C for 5-10 minutes until fully dissolved.

-

Observation: Inspect against light. If particulates remain, the concentration is above the saturation limit.

Serial Dilution Workflow (The "Co-Solvent" Method)

To prevent "crashing out" (precipitation) when introducing the hydrophobic chalcone into aqueous assay buffer, use a step-down dilution method.[1][2]

Figure 2: Step-down dilution strategy to transition from high-solubility solvent (Acetone) to biocompatible solvent (Ethanol/Media).

Protocol Steps:

-

Primary Stock: 50 mM in Acetone.

-

Intermediate: Dilute 1:10 into Ethanol to create a 5 mM secondary stock. (This reduces acetone content).[2]

-

Working Solution: Dilute the 5 mM Ethanol stock 1:1000 into pre-warmed culture media while vortexing rapidly.

Troubleshooting & Stability

Precipitation ("Crashing Out")

-

Symptom: Solution turns cloudy upon addition to media.

-

Cause: The hydrophobic effect forces the chalcone out of solution when water content >99%.

-

Remedy:

-

Pre-warm the media to 37°C before addition.

-

Increase the BSA (Bovine Serum Albumin) concentration in the media. BSA acts as a carrier protein, sequestering the chalcone and keeping it in suspension.

-

Solvent Evaporation[1][2]

References

-

TargetMol. (n.d.). 4'-Chlorochalcone Solubility & Storage. Retrieved from (Verified: Ethanol solubility ~1 mg/mL; DMSO ~100 mg/mL).[2]

-

Jamalzadeh, L., et al. (2016).[15] Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. (Establishes comparative cytotoxicity limits for Ethanol vs. Acetone).

-

BenchChem. (2025).[2][6][9][11] Practical Guide to Working with Chalcones in a Lab Setting. Retrieved from .[2] (Protocols for chalcone synthesis and purification using ethanol).

- Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE. (Comparative toxicity of acetone and ethanol in in vivo models).

Sources

- 1. chembk.com [chembk.com]

- 2. 4'-Chlorochalcone | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorochalcone | hMAO-B inhibitor | Antioxidant | TargetMol [targetmol.com]

- 4. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 13. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of 4'-Chlorochalcone crystalline polymorphs

Thermodynamic Stability of 4'-Chlorochalcone Crystalline Polymorphs

Executive Summary

This technical guide addresses the thermodynamic characterization of 4'-chlorochalcone (CAS: 956-02-5), a chalcone derivative exhibiting literature-reported melting point discrepancies (97–101 °C vs. 113–117 °C). These variances strongly suggest the existence of crystalline polymorphism or isomer-based phase impurities. This document provides a rigorous experimental framework for distinguishing true polymorphs from chemical impurities, determining the thermodynamic relationship (monotropic vs. enantiotropic) between forms, and establishing the hierarchy of stability essential for pharmaceutical and materials science applications.

Introduction: The Polymorphism Challenge in Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are structurally flexible molecules prone to conformational polymorphism due to the rotation of the phenyl rings around the enone linkage. For 4'-chlorochalcone ((E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one), the position of the chlorine atom on the acetophenone ring (para-position) influences crystal packing via Cl···Cl and C-H···O interactions.

Current literature presents a Thermodynamic Ambiguity :

-

Form I (High-Melting): Reported range 113–117 °C (often conflated with the 4-chloro isomer).

-

Form II (Low-Melting): Reported range 97–101 °C (commonly obtained via rapid cooling or specific solvent systems).

Resolving this ambiguity requires a systematic thermodynamic evaluation to classify the system as Monotropic (one form is always stable) or Enantiotropic (stability order reverses at a transition temperature,

Solid-State Characterization Protocols

To accurately define the thermodynamic landscape, one must first isolate pure phases. The following protocols ensure data integrity.

Phase Identification Workflow

Before thermodynamic testing, structural identity must be confirmed to rule out chemical impurities (e.g., the 4-chloro isomer).

-

PXRD (Powder X-Ray Diffraction):

-

Goal: Fingerprint unique crystal lattices.

-

Protocol: Scan 2

from 3° to 40° at 2°/min. -

Key Indicator: Distinct Bragg peaks at low angles usually differentiate chalcone polymorphs.

-

-

DSC (Differential Scanning Calorimetry):

-

Goal: Determine

(melting onset) and -

Protocol: Heat 2–5 mg sample in crimped aluminum pans at 10 °C/min under

purge (50 mL/min).

-

Experimental Isolation of Polymorphs

| Method | Target Form | Protocol Description |

| Slow Evaporation | Stable (Thermodynamic) | Dissolve in Ethanol/Acetone (1:1). Allow slow evaporation at RT for 48-72h. Promotes dense packing (High MP). |

| Crash Cooling | Metastable (Kinetic) | Dissolve in boiling Methanol. Pour rapidly into ice-cold water. Filter immediately. Promotes kinetic entrapment (Low MP). |

| Sublimation | Ultra-Pure Crystal | Heat crude solid to 85 °C under high vacuum (0.1 mbar). Collect crystals on a cold finger. |

Thermodynamic Analysis & Stability Determination

The core of this guide is the application of the Burger-Ramberger Rules and the Heat of Fusion Rule to determine stability.

The Heat of Fusion Rule

This rule provides a rapid, initial assessment of the relationship between two polymorphs.

-

Let

(Form 1 has higher melting point). -

Enantiotropic System: If

(The higher melting form has lower heat of fusion).-

Implication: A transition point

exists below the melting point.

-

-

Monotropic System: If

(The higher melting form has higher heat of fusion).-

Implication: Form 1 is stable at all temperatures below melting; Form 2 is always unstable.

-

Slurry Conversion Experiments (The "Gold Standard")

Solubility is directly linked to thermodynamic activity. The less soluble form is the more stable form.

Protocol: Competitive Slurry Experiment

-

Preparation: Mix equal masses (50 mg each) of Form I (113°C) and Form II (97°C).

-

Solvent: Suspend in 2 mL of saturated solution (ethanol) at distinct temperatures (e.g., 25 °C and 60 °C).

-

Equilibration: Stir at 500 rpm for 48 hours.

-

Analysis: Filter and analyze solid phase via PXRD.

-

Result: If Form II converts to Form I, then Form I is the stable phase at that temperature.

-

Visualization of Stability Logic

The following diagram illustrates the decision tree for determining the stability relationship based on experimental DSC data.

Figure 1: Decision logic for classifying thermodynamic relationships between 4'-chlorochalcone polymorphs using DSC data.

Case Study: 4'-Chlorochalcone Data Synthesis

Based on aggregated data from synthesis and characterization sources (Benchchem, TCI, ChemicalBook), we can synthesize the following profile for the researcher to validate.

| Property | Form A (Suspected Stable) | Form B (Suspected Metastable) |

| Melting Point ( | 113 – 117 °C | 97 – 101 °C |

| Appearance | Pale yellow needles | Bright yellow powder/plates |

| Typical Origin | Slow crystallization from Ethanol | Rapid precipitation / Impure synthesis |

| Solubility (Ethanol) | Lower (Thermodynamic sink) | Higher (Kinetic advantage) |

| Stability Prediction | Likely stable at RT (Monotropic) | Likely converts to Form A over time |

Critical Note on Isomerism: Researchers must verify that "Form A" is not actually the 4-chlorochalcone isomer (Cl on the aldehyde ring), which shares the 113–117 °C melting point. A simple 1H-NMR coupling constant check is required:

-

4'-chloro: The protons on the ketone ring (A-ring) will show a characteristic AA'BB' pattern distinct from the aldehyde ring (B-ring) protons.

Conclusion

The thermodynamic stability of 4'-chlorochalcone is governed by the efficiency of crystal packing driven by the chloro-substituent. While the 113 °C form represents the thermodynamically stable state (global minimum), the 97 °C form is a persistent metastable state often encountered in rapid synthesis.

-

Recommendation: For drug development or material applications requiring shelf-stability, the high-melting form (113 °C) must be selected.

-

Validation: Perform a slurry conversion in ethanol at 25 °C. If the solid phase converges to the high-melting form, the system is monotropic or the transition temperature is above 25 °C.

References

-

AIP Publishing. (2011).[1] Synthesis, Growth And Characterization Of Organic NLO Crystals Of 4-SCH3-4'-Chlorochalcone. AIP Conference Proceedings. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4'-Chlorochalcone. Retrieved from [Link]

Sources

4'-Chlorochalcone CAS 956-02-5 safety data sheet (SDS) and handling

Safety, Handling, and Synthesis Protocols for Research Applications

Executive Summary

This technical guide provides a comprehensive operational framework for the handling, synthesis, and safety management of 4'-Chlorochalcone (CAS 956-02-5). While often categorized generically as an irritant, this compound possesses specific electrophilic properties (

Part 1: Chemical Profile & Physicochemical Properties[1]

Identity Verification:

To ensure experimental integrity, researchers must distinguish between 4'-chlorochalcone and its isomer, 4-chlorochalcone. The "prime" notation (

-

IUPAC Name: (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

-

SMILES: C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl[1]

Table 1: Physicochemical Data

| Property | Value | Context/Relevance |

| Molecular Formula | MW: 242.70 g/mol | |

| Physical State | Crystalline Solid | Pale yellow to white needles |

| Melting Point | 97–101 °C | Self-Validation Parameter: Sharp range indicates high purity.[2][1][3][4] Broadening (>2°C) suggests incomplete aldol condensation or solvent retention. |

| Solubility | Ethanol, DCM, DMSO, DMF | Poorly soluble in water.[1] Use DMSO for biological stock solutions. |

| Reactivity | Electrophile (Michael Acceptor) | Reacts with thiols (e.g., Glutathione) and amines. |

| Stability | Light Sensitive | Store in amber vials; susceptible to photodimerization [2+2 cycloaddition] upon UV exposure. |

Part 2: Hazard Identification & Toxicology (The "Why")

Standard Safety Data Sheets (SDS) classify this compound as an irritant (H315, H319, H335). However, understanding the mechanism of toxicity is required for proper risk assessment.

The Michael Acceptor Mechanism:

The core hazard lies in the

-

Skin Sensitization: Direct contact can lead to haptenization, where the chalcone covalently binds to skin proteins, triggering an immune response (allergic contact dermatitis).

-

Cellular Stress: In biological assays, this reactivity can deplete intracellular glutathione (GSH), leading to oxidative stress and non-specific cytotoxicity.

GHS Classification:

-

Signal Word: WARNING

-

H335: May cause respiratory irritation.[6]

Part 3: Advanced Handling & Storage Protocols

This section outlines a "Hierarchy of Controls" specific to electrophilic alkylating agents.

1. Engineering Controls

-

Primary Barrier: All weighing and solubilization must occur inside a certified chemical fume hood.

-

Static Control: Chalcone powders are often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent dispersal of fines.

2. Personal Protective Equipment (PPE) Matrix

-

Gloves (Solid State): Nitrile (0.11 mm minimum thickness).

-

Gloves (Solution State): If dissolved in penetrating solvents like Dichloromethane (DCM) or DMSO, use Silver Shield (Laminate) or double-gloved Nitrile to prevent permeation.

-

Respiratory: If handling >1g outside a hood (not recommended), a P95 particulate respirator is required.

3. Storage Logic

-

Temperature: Ambient (15–25°C). Refrigeration is not strictly necessary unless for long-term (>1 year) storage.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent slow oxidation, though the primary threat is UV light.

-

Container: Amber glass vial with a PTFE-lined cap.

Figure 1: Safety & Exposure Logic Flow

Caption: Decision matrix for PPE selection based on the physical state of the compound.

Part 4: Synthesis & Purification (Technical Workflow)

Protocol: Base-Catalyzed Claisen-Schmidt Condensation Objective: Synthesize 4'-chlorochalcone via the condensation of 4-chloroacetophenone and benzaldehyde.

Reagents:

-

4-Chloroacetophenone (1.0 eq)

-

Benzaldehyde (1.0 eq) - Note: Ensure benzaldehyde is free of benzoic acid oxidation; wash with bicarbonate if necessary.

-

Sodium Hydroxide (NaOH) (40% aq. solution or pellets dissolved in ethanol).

-

Ethanol (95%) as solvent.

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask, dissolve 10 mmol of 4-chloroacetophenone and 10 mmol of benzaldehyde in 15 mL of Ethanol (95%).

-

Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring at room temperature.

-

Observation: The solution should turn yellow/orange, indicating the formation of the enolate and subsequent conjugation.

-

-

Reaction: Stir vigorously at room temperature for 3–6 hours.

-

Self-Validation (TLC): Monitor using Hexane:Ethyl Acetate (4:1). The starting material (acetophenone) spot should disappear.

-

-

Precipitation: Pour the reaction mixture into 100 mL of ice-water containing 2 mL of HCl (to neutralize excess base). The product will precipitate as a solid.

-

Filtration: Vacuum filter the crude solid. Wash with cold water (3x) to remove salts and cold ethanol (1x) to remove unreacted aldehyde.

-

Purification (Recrystallization):

Figure 2: Synthesis Workflow

Caption: Step-by-step Claisen-Schmidt condensation workflow for 4'-chlorochalcone synthesis.

Part 5: Emergency Response

In the event of exposure, immediate action is required to mitigate the alkylating effects of the compound.

-

Eye Contact: Rinse immediately with water for 15 minutes.[7] Do not use neutralizing agents. Seek ophthalmological evaluation.

-

Skin Contact:

-

Brush off dry powder (do not wet initially to avoid spreading a concentrated paste).

-

Wash with copious soap and water.

-

Scientist's Tip: If dissolved in organic solvent, wash with PEG-400 (Polyethylene Glycol) if available, followed by water, to solubilize and remove the lipophilic chalcone from the skin barrier.

-

-

Spill Cleanup:

-

Solid: Wet sweep or HEPA vacuum. Do not dry sweep (dust explosion risk).

-

Solution: Absorb with vermiculite. Dispose of as halogenated organic waste.

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5377008, 4'-Chlorochalcone. Retrieved from [Link][1]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).

- Awasthi, S. K., et al. (2009). Synthesis and biological activity of some new chalcone derivatives. Medicinal Chemistry Research. (Reference for biological reactivity of the enone system).

Sources

- 1. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]

- 2. 4'-Chlorochalcone CAS#: 956-02-5 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Electronic properties of para-chloro substituted chalcone derivatives

Topic: Electronic Properties of Para-Chloro Substituted Chalcone Derivatives Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical analysis of para-chloro substituted chalcone derivatives , a class of

This document synthesizes density functional theory (DFT) insights, spectroscopic data, and crystallographic evidence to serve as a definitive reference for designing chalcone-based organic semiconductors, fluorescent probes, and pharmacophores.

Part 1: Molecular Architecture & Electronic Theory

Structural Isomerism and Electronic Modulation

The chalcone scaffold (1,3-diphenyl-2-propene-1-one) functions as a Donor-

The introduction of a chlorine atom creates two distinct regioisomers with divergent electronic profiles:

-

4-Chlorochalcone (Substituent on Ring B - Aldehyde derived): The Cl atom resides on the "donor" ring. Its strong

effect competes with the -

4'-Chlorochalcone (Substituent on Ring A - Ketone derived): The Cl atom resides on the "acceptor" ring. Here, the

effect synergizes with the carbonyl's electron-withdrawing nature, stabilizing the LUMO and enhancing the overall dipole moment.

Frontier Molecular Orbitals (FMO) Analysis

DFT calculations (typically B3LYP/6-311G(d,p) level) reveal the quantum mechanical basis of reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the styryl moiety (Ring B) and the alkene bridge. It represents the electron-donating capacity.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group and the benzoyl ring (Ring A). It represents electron affinity.

-

Energy Gap (

): Typically ranges from 3.0 eV to 3.8 eV for chloro-chalcones. A lower gap correlates with "softer" molecules, higher chemical reactivity, and enhanced NLO polarizability.

Table 1: Comparative Electronic Parameters (DFT B3LYP/6-311G**)

| Parameter | Unsubstituted Chalcone | 4-Chlorochalcone (Ring B) | 4'-Chlorochalcone (Ring A) |

| HOMO Energy (eV) | -6.22 | -6.35 (Stabilized) | -6.30 |

| LUMO Energy (eV) | -2.45 | -2.55 | -2.70 (Stabilized) |

| Band Gap ( | 3.77 eV | ~3.80 eV | ~3.60 eV |

| Dipole Moment (Debye) | 3.5 D | 2.8 D | 4.1 D |

| Hardness ( | 1.88 eV | 1.90 eV | 1.80 eV |

Note: Values are representative approximations derived from aggregated B3LYP data [1, 2].

Part 2: Spectroscopic Characterization

UV-Vis Absorption & Solvatochromism

The absorption spectrum is dominated by two characteristic bands:

-

Band I (300–360 nm): An intense broad band arising from the

transition of the cinnamoyl system. This band is highly sensitive to ICT. -

Band II (220–270 nm): A weaker band corresponding to the

transition of the benzoyl moiety.[1][2]

Solvatochromic Effect: Para-chloro chalcones exhibit positive solvatochromism . As solvent polarity increases (e.g., from Hexane to DMSO), Band I undergoes a bathochromic (red) shift (10–30 nm). This confirms that the excited state is more polar than the ground state, stabilizing the ICT species in polar media.

Mechanism of Electronic Transition

The following diagram illustrates the Intramolecular Charge Transfer (ICT) pathway that defines the optical nonlinearity of these derivatives.

Caption: Energy diagram showing the photo-excitation and subsequent charge transfer stabilization in polar solvents.

Part 3: Nonlinear Optical (NLO) Properties

Hyperpolarizability & SHG

Chalcones are premier candidates for Second Harmonic Generation (SHG). The para-chloro substituent enhances the first hyperpolarizability (

-

Mechanism: The non-centrosymmetric alignment of the D-

-A axis allows the oscillating electric field of light to induce an asymmetric polarization. -

Vector Component: The major component of

lies along the charge transfer axis (x-axis), confirming the unidirectional flow of electron density from Ring B to Ring A.

Crystal Packing (Hirshfeld Surface Analysis)

For a material to exhibit bulk SHG, it must crystallize in a non-centrosymmetric space group.

-

Intermolecular Interactions: Hirshfeld surface analysis of

-Cl chalcones typically reveals that H...H contacts (30-40%) and Cl...H halogen bonds (10-15%) dominate the crystal packing.[3] -

-

Part 4: Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

The most robust method for synthesizing para-chloro chalcones is the base-catalyzed Claisen-Schmidt condensation. This protocol ensures high yield and trans-selectivity (

Workflow Diagram

Caption: Step-by-step Claisen-Schmidt condensation workflow for high-purity chalcone synthesis.

Detailed Protocol Steps

-

Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of the ketone (e.g., 4'-chloroacetophenone) and 0.01 mol of the aldehyde (e.g., benzaldehyde) in 20 mL of ethanol.

-

Catalysis: Place the flask in an ice bath. Slowly add 5 mL of 10% NaOH solution dropwise with constant stirring.

-

Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. The solution will typically turn yellow or orange.

-

Monitoring: Check progress via TLC using Hexane:Ethyl Acetate (8:2). The product spot will be less polar (higher

) than the reactants. -

Work-up: Pour the reaction mixture into 200 mL of crushed ice water with vigorous stirring. Neutralize with 1M HCl until the precipitate stabilizes.

-

Purification: Filter the solid, wash with cold water to remove salts, and recrystallize from hot ethanol to obtain needle-like crystals.

Computational Methodology (DFT Setup)

To replicate the electronic property data, use the following Gaussian input parameters:

-

Optimization: # opt freq b3lyp/6-311g(d,p) scrf=(solvent=ethanol)

-

TD-DFT (for UV-Vis): # td(nstates=6) b3lyp/6-311g(d,p) scrf=(solvent=ethanol)

-

NLO: # polar b3lyp/6-311g(d,p)

References

-

Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. PubMed Central. [Link]

-

DFT and Monte Carlo Study of Chalcone Compounds as Corrosion Inhibitors. ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of a chalcone derivative. PubMed. [Link]

-

Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. PubMed Central. [Link]

-

Experimental and computational studies on second- and third-order nonlinear optical properties. ACRHEM. [Link]

Sources

Technical Guide: 4'-Chlorochalcone as a Divergent Precursor for Pyrazoline and Isoxazole Scaffolds

Executive Summary

This technical guide details the synthetic utility of 4'-chlorochalcone (1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) as a pivotal intermediate in the design of nitrogen-oxygen and nitrogen-nitrogen heterocyclic pharmacophores. The presence of the chlorine substituent at the para-position of the A-ring (acetophenone moiety) significantly enhances lipophilicity (

This document provides validated protocols for the Claisen-Schmidt condensation of the precursor and its subsequent cyclization into 2-pyrazolines and isoxazoles , supported by mechanistic insights and structural characterization data.

Part 1: Synthesis of the Precursor (4'-Chlorochalcone)

The synthesis of 4'-chlorochalcone relies on the Claisen-Schmidt condensation , a cross-aldol condensation between a ketone and an aldehyde lacking

Mechanistic Rationale

The reaction proceeds via the formation of an enolate ion from 4-chloroacetophenone in the presence of a base.[1] This enolate attacks the carbonyl carbon of benzaldehyde, followed by dehydration (loss of water) to yield the

Validated Protocol

-

Starting Materials: 4-Chloroacetophenone (10 mmol), Benzaldehyde (10 mmol).

-

Reagents: Sodium Hydroxide (NaOH, 40% aq.), Ethanol (95%).

-

Conditions: Room temperature, stirring (12–24 hours).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.54 g (10 mmol) of 4-chloroacetophenone and 1.06 g (10 mmol) of benzaldehyde in 15 mL of ethanol in a 100 mL round-bottom flask.

-

Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring vigorously.

-

Precipitation: Continue stirring at room temperature. A solid precipitate typically forms within 2–4 hours. Allow the reaction to proceed overnight to maximize yield.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).

-

Purification: Filter the crude solid, wash with cold water until neutral pH, and recrystallize from ethanol.

-

Expected Yield: 80–90%

-

Appearance: Pale yellow crystals.[2]

-

Reaction Pathway Diagram

Figure 1: Claisen-Schmidt condensation pathway yielding 4'-chlorochalcone.

Part 2: Divergent Synthesis of Heterocycles

The

Route A: Synthesis of Pyrazolines

Pyrazolines are five-membered rings containing two adjacent nitrogen atoms.[3] The reaction with hydrazine hydrate yields 2-pyrazolines.

Mechanism:

-

Michael Addition: The amino group of hydrazine attacks the

-carbon of the chalcone. -

Cyclization: The second amino group attacks the carbonyl carbon.

-

Dehydration: Loss of water results in the formation of the C=N bond.

Protocol (Acid-Catalyzed):

-

Reagents: 4'-Chlorochalcone (1 mmol), Hydrazine Hydrate (99%, 2 mmol), Glacial Acetic Acid (10 mL).

Steps:

-

Dissolve 4'-chlorochalcone in 10 mL of glacial acetic acid.

-

Add hydrazine hydrate dropwise.

-

Reflux the mixture at 110°C–118°C. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Pour into crushed ice. The product (1-acetyl-3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole) will precipitate.

Route B: Synthesis of Isoxazoles

Isoxazoles are five-membered rings containing oxygen and nitrogen.[7] The reaction with hydroxylamine hydrochloride typically yields isoxazolines (dihydroisoxazoles), which can be oxidized to isoxazoles.

Protocol (Base-Catalyzed):

-

Reagents: 4'-Chlorochalcone (1 mmol), Hydroxylamine Hydrochloride (2 mmol), Sodium Acetate (anhydrous, 2 mmol) or NaOH.

-

Conditions: Reflux (6–8 hours).[5]

Steps:

-

Dissolve 4'-chlorochalcone and hydroxylamine hydrochloride in ethanol.

-

Add sodium acetate (acts as a buffer/base to release free hydroxylamine).

-

Reflux for 6–8 hours.

-

Concentrate the solvent and pour into ice water.

-

Recrystallize the resulting isoxazoline from ethanol.

Divergent Workflow Diagram

Figure 2: Divergent synthetic pathways from 4'-chlorochalcone to pyrazoline and isoxazole derivatives.[5][10][11][12]

Part 3: Characterization & Validation

Trustworthiness in synthesis is established through rigorous characterization. The following spectral markers confirm the conversion of the open-chain chalcone to the cyclic heterocycles.

Spectral Data Comparison

| Feature | 4'-Chlorochalcone (Precursor) | Pyrazoline Derivative | Isoxazole/Isoxazoline Derivative |

| IR (C=O) | ~1650–1660 cm⁻¹ (Enone) | ~1660 cm⁻¹ (if N-acetylated) | Absent (if fully cyclized) |

| IR (C=N) | Absent | ~1590–1610 cm⁻¹ | ~1610–1620 cm⁻¹ |

| ¹H NMR (Alkene) | Doublets at | Absent | Absent |

| ¹H NMR (Chiral Center) | N/A | ||

| ¹H NMR (Methylene) | N/A |

Key Validation Check:

In the ¹H NMR of the cyclic products, the disappearance of the large coupling constant (

Part 4: Therapeutic Potential & SAR[13]

The incorporation of the 4'-chloro substituent is not arbitrary. Structure-Activity Relationship (SAR) studies indicate specific advantages:

-

Lipophilicity: The chlorine atom increases the partition coefficient (

), facilitating passive diffusion across microbial cell membranes and the blood-brain barrier. -

Electronic Effect: The electron-withdrawing nature of chlorine at the para-position modulates the electron density of the aromatic ring, potentially strengthening

stacking interactions with target enzyme active sites (e.g., EGFR kinases or bacterial DNA gyrase). -

Metabolic Blocking: Para-substitution blocks metabolic oxidation at the C4 position of the phenyl ring, extending the half-life of the drug candidate.

Reported Biological Activities:

-

Antimicrobial: Pyrazolines derived from 4'-chlorochalcone have shown MIC values comparable to Ampicillin against S. aureus [3].

-

Anti-inflammatory: Isoxazole derivatives exhibit COX-2 inhibitory potential due to their structural similarity to Celecoxib pharmacophores [4].

References

-

BenchChem. (2025).[3][8] Synthesis of Pyrazoline Derivatives from Chalcones: Protocols and Application Notes. Retrieved from

-

Study.com. (n.d.). Mechanism of 4-Chlorochalcone Formation. Retrieved from

-

ResearchGate. (2025).[10] Synthesis and Antimicrobial Screening of Pyrazoline Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2016). Synthesis and bioactivity of novel isoxazole chalcone derivatives. Retrieved from

Sources

- 1. homework.study.com [homework.study.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ijert.org [ijert.org]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sciencescholar.us [sciencescholar.us]

The Multifaceted Biological Spectrum of 4'-Chlorochalcone: A Technical Guide for Researchers

Introduction: The Prominence of Chalcones in Drug Discovery

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique scaffold has positioned chalcones as privileged structures in medicinal chemistry, demonstrating a broad array of pharmacological activities. Among the myriad of chalcone derivatives, 4'-Chlorochalcone has emerged as a compound of significant interest due to its potent and diverse biological effects. The introduction of a chlorine atom at the 4'-position of the B-ring has been shown to modulate the molecule's electronic properties and steric hindrance, thereby influencing its interaction with biological targets and enhancing its therapeutic potential.

This in-depth technical guide provides a comprehensive literature review of the biological activity spectrum of 4'-Chlorochalcone, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, presents quantitative data, and provides detailed experimental protocols to facilitate further investigation and application of this promising compound. Our narrative is grounded in scientific integrity, offering field-proven insights and authoritative references to support the presented data.

I. Anticancer Activity: A Multi-pronged Approach to Tumor Inhibition

4'-Chlorochalcone and its derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The primary mechanism of action involves the induction of apoptosis, or programmed cell death, with minimal impact on the cell cycle progression of cancerous cells.[1][2] This selective action against malignant cells while sparing normal cells is a critical attribute for any potential anticancer therapeutic.[1][2]

Mechanism of Action: Induction of Apoptosis

The pro-apoptotic effects of 4'-Chlorochalcone are mediated through the intrinsic mitochondrial pathway. This involves the modulation of reactive oxygen species (ROS) levels within the cancer cells, leading to mitochondrial dysfunction.[1][2] Key events in this pathway include the depolarization of the mitochondrial membrane and a reduction in mitochondrial mass.[1][2] This cascade of events ultimately leads to the activation of caspases, the executive enzymes of apoptosis, resulting in controlled cell death.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of 4'-Chlorochalcone and its derivatives has been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across a range of human cancer cell lines. The IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%, is a standard metric for cytotoxicity.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4'-Chlorochalcone | MCF-7 (Breast) | 15.3 ± 0.7 | [1] |

| 4'-Chlorochalcone | MDA-MB-231 (Breast) | Not specified | [1] |

| Chalcone-tetrazole hybrid | HCT116 (Colon) | 0.6 - 3.7 µg/mL | [3] |

| Chalcone-tetrazole hybrid | PC-3 (Prostate) | 0.6 - 3.7 µg/mL | [3] |

| Chalcone-tetrazole hybrid | MCF-7 (Breast) | 0.6 - 3.7 µg/mL | [3] |

| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 5 | AGS (Gastric) | 0.89 ± 0.04 µg/mL | [2] |

| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 5 | HeLa (Cervical) | 5.67 ± 0.35 µg/mL | [2] |

| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 5 | HL-60 (Leukemia) | 0.93 ± 0.09 µg/mL | [2] |

| (2E,6E)-2,6-bis(4-chlorobenzylidene) cyclohexanone | MCF-7 (Breast) | 79.51 ± 2.85 µg/mL | [4] |

| (2E,6E)-2,6-bis(4-chlorobenzylidene) cyclohexanone | MDA-MB-231 (Breast) | 97.64 ± 3.15 µg/mL | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of 4'-Chlorochalcone using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well microplates

-

4'-Chlorochalcone stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Workflow:

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4'-Chlorochalcone stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

II. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. 4'-Chlorochalcone has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action: Inhibition of the NF-κB Pathway

NF-κB is a crucial transcription factor that regulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

4'-Hydroxychalcone, a related compound, has been shown to inhibit TNFα-induced NF-κB activation by inhibiting proteasome activity.[5] This prevents the degradation of IκBα and subsequently blocks the nuclear translocation of the p50/p65 NF-κB subunits.[5] It is plausible that 4'-Chlorochalcone acts through a similar mechanism.

Experimental Workflow: Assessing NF-κB Inhibition

The inhibitory effect of 4'-Chlorochalcone on NF-κB activation can be assessed using a reporter gene assay.

Workflow:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Compound Treatment: Treat the transfected cells with varying concentrations of 4'-Chlorochalcone for a specified period.

-

Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus, such as TNF-α.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of 4'-Chlorochalcone indicates inhibition of NF-κB-mediated gene transcription.

III. Antimicrobial Activity: Combating Pathogenic Microbes

4'-Chlorochalcone and its derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi. The presence of the chlorine atom in the chalcone structure has been shown to positively influence its antimicrobial efficacy.[6]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chlorinated pyrazine-based chalcone (CH-0y) | Staphylococcus aureus (MRSA) | 15.625 - 62.5 µM | [7] |

| Chlorinated pyrazine-based chalcone (CH-0y) | Enterococcus faecium | 31.25 - 62.5 µM | [7] |

| 4-chloro-4′-bromochalcone | Aspergillus niger | Not specified | [8] |

| 4-chloro-4′-bromochalcone | Rhizopus oryzae | Not specified | [8] |

| Chalcone-sulfonamide hybrids | Bacillus subtilis | 1.95–16.62 | [2] |

| Chalcone-sulfonamide hybrids | Salmonella typhimurium | 1.95 | [2] |

Note: Further research is needed to establish a more comprehensive table of MIC values for 4'-Chlorochalcone against a wider range of clinically relevant microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of 4'-Chlorochalcone using the broth microdilution method.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

-

96-well microplates

-

4'-Chlorochalcone stock solution (in DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Microplate reader

Methodology:

-

Prepare a twofold serial dilution of 4'-Chlorochalcone in the appropriate broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with a known effective antimicrobial agent) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

IV. Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. 4'-Chlorochalcone has demonstrated antioxidant properties by scavenging free radicals.

Mechanism of Action: Radical Scavenging

The antioxidant activity of chalcones is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The α,β-unsaturated carbonyl system and the presence of substituents on the aromatic rings can influence this radical scavenging capacity.

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of 4'-Chlorochalcone can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound/Derivative | DPPH IC50 (µg/mL) | Reference |

| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 5 | 30.18 ± 0.23 | [2] |

| (2E,6E)-2,6-bis(4-chlorobenzylidene) cyclohexanone | 19.92 ± 1.52 | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant activity of 4'-Chlorochalcone using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

4'-Chlorochalcone stock solution (in a suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplates or spectrophotometer cuvettes

-

Spectrophotometer

Workflow:

Step-by-Step Methodology:

-

Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Prepare Compound Dilutions: Prepare a series of dilutions of the 4'-Chlorochalcone stock solution in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of each compound dilution. Include a blank (methanol only) and a control (DPPH solution with methanol).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

V. Conclusion and Future Perspectives

4'-Chlorochalcone has unequivocally demonstrated a broad and potent spectrum of biological activities, positioning it as a highly promising lead compound for the development of novel therapeutics. Its multifaceted anticancer activity, driven by the induction of apoptosis through ROS modulation and mitochondrial dysfunction, offers a compelling strategy for combating various malignancies. Furthermore, its ability to mitigate inflammation via the inhibition of the critical NF-κB signaling pathway underscores its potential in treating a wide range of inflammatory disorders. The antimicrobial and antioxidant properties of 4'-Chlorochalcone further broaden its therapeutic applicability.

The detailed experimental protocols and quantitative data presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. The provided methodologies offer a solid foundation for the consistent and reproducible evaluation of 4'-Chlorochalcone and its analogs.

Future research should focus on several key areas to fully elucidate and harness the therapeutic potential of 4'-Chlorochalcone. In-depth structure-activity relationship (SAR) studies are warranted to design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Further elucidation of the precise molecular targets and signaling pathways modulated by 4'-Chlorochalcone will provide a more comprehensive understanding of its mechanisms of action. Preclinical in vivo studies in relevant animal models are a critical next step to validate the in vitro findings and assess the safety and efficacy of this compound in a physiological setting. Ultimately, the continued investigation of 4'-Chlorochalcone holds the promise of yielding novel and effective treatments for a spectrum of human diseases.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]

- 7. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophobicity and LogP Values of 4'-Chlorochalcone for Drug Design

Foreword: The Central Role of Hydrophobicity in Drug Efficacy

In the intricate process of drug discovery and development, few physicochemical parameters are as influential as hydrophobicity. This property, often quantified by the logarithm of the partition coefficient (LogP), governs a molecule's journey through the body—from its absorption across biological membranes to its distribution, metabolism, and ultimately, its interaction with the intended biological target. An optimal balance of hydrophobicity is paramount; excessive hydrophilicity can prevent a compound from crossing lipid membranes to reach its site of action, while excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and sequestration in fatty tissues, thereby reducing bioavailability and potentially causing toxicity.

This guide provides a detailed examination of the hydrophobicity of 4'-Chlorochalcone, a member of the chalcone family of compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] We will delve into the structural basis of its lipophilic character, present rigorous methodologies for the determination of its LogP value, and discuss the profound implications of this parameter for its application in modern drug design.

The Molecular Architecture of 4'-Chlorochalcone: A Structural Basis for Hydrophobicity

Chalcones are characterized by an open-chain flavonoid structure, specifically a 1,3-diphenyl-2-propen-1-one core.[5] This scaffold consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The inherent hydrophobicity of this molecule is derived from its significant nonpolar character, dominated by the two phenyl rings.

The specific subject of this guide, 4'-Chlorochalcone, features a chlorine atom at the para-position of the phenyl ring attached to the carbonyl group (Ring A).

Sources

- 1. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]

- 2. CAS 956-04-7: 4-Chlorochalcone | CymitQuimica [cymitquimica.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4'-Chlorochalcone via Claisen-Schmidt Condensation

Introduction: The Significance of Chalcones in Modern Drug Discovery

Chalcones, characterized by their core 1,3-diaryl-2-propen-1-one framework, represent a critical class of organic intermediates and pharmacologically active compounds.[1] Their versatile chemical structure serves as a privileged scaffold in medicinal chemistry, enabling the development of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] Among the vast library of chalcone derivatives, halogenated variants such as 4'-Chlorochalcone ((E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) have garnered significant attention. The presence of the chlorine atom can modulate the molecule's lipophilicity and electronic properties, often enhancing its biological efficacy and making it a valuable precursor for the synthesis of more complex heterocyclic compounds.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of 4'-Chlorochalcone using the Claisen-Schmidt condensation. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and outline robust methods for purification and characterization, ensuring a self-validating and reproducible workflow for researchers in organic synthesis and drug development.

Theoretical Framework: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis for forming α,β-unsaturated ketones.[6] This reaction involves the base- or acid-catalyzed condensation between an aromatic aldehyde and a ketone that possesses α-hydrogens.[4] In the context of 4'-Chlorochalcone synthesis, 4-chloroacetophenone reacts with benzaldehyde.

Causality of Catalyst Selection: While both acid and base catalysis are possible, base-catalyzed conditions are generally preferred for this specific transformation.[7][8] Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), efficiently deprotonate the α-carbon of the 4-chloroacetophenone.[4] This deprotonation generates a highly nucleophilic enolate ion. The enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. This preference for base catalysis stems from its ability to generate a high concentration of the reactive enolate, leading to higher yields and cleaner reaction profiles compared to acid-catalyzed routes, which can sometimes lead to undesired side reactions like Friedel-Crafts type products.[8]

Reaction Mechanism: A Step-by-Step Visualization

The base-catalyzed Claisen-Schmidt condensation for the synthesis of 4'-Chlorochalcone proceeds through the following key steps:

-

Enolate Formation: The hydroxide ion (from NaOH) abstracts an acidic α-hydrogen from 4-chloroacetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy ketone (aldol adduct).

-

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The hydroxide ion abstracts a proton from the α-carbon, leading to the formation of a new enolate. This is followed by the elimination of a hydroxide ion from the β-carbon, resulting in the formation of the stable, conjugated α,β-unsaturated ketone, 4'-Chlorochalcone.

Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.

Experimental Protocol: Synthesis of 4'-Chlorochalcone

This protocol details a robust and reproducible method for the synthesis of 4'-Chlorochalcone.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | CAS Number |

| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 10 | 1.0 | 99-91-2 |

| Benzaldehyde | C₇H₆O | 106.12 | 10 | 1.0 | 100-52-7 |

| Sodium Hydroxide | NaOH | 40.00 | 20 | 2.0 | 1310-73-2 |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~30 mL | - | 64-17-5 |

| Deionized Water | H₂O | 18.02 | - | - | 7732-18-5 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | 7647-01-0 |

Step-by-Step Procedure

-

Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.55 g (10 mmol) of 4-chloroacetophenone and 1.06 mL (10 mmol) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[9]

-

Catalyst Preparation and Addition: In a separate beaker, prepare a solution of 0.8 g (20 mmol) of sodium hydroxide in 10 mL of deionized water. Cool this solution in an ice bath. Slowly add the cold aqueous NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes.[6] Maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side product formation.

-

Reaction Progression: After the complete addition of the base, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours, often indicated by the formation of a thick, pale-yellow precipitate.[10]

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.[11] Stir the mixture for a few minutes to ensure complete precipitation of the crude product.

-

Neutralization: Carefully neutralize the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 7. This step is critical to protonate any remaining phenoxide and ensure the product is in its neutral form.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[12] Wash the solid cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual base.

-

Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Caption: Experimental workflow for 4'-Chlorochalcone synthesis.

Purification: The Key to High-Purity Product

Recrystallization is the most common and effective method for purifying crude 4'-Chlorochalcone.[10]

-

Solvent Selection: Ethanol (95%) is an excellent solvent for the recrystallization of 4'-Chlorochalcone.[10] The product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol. Dry the crystals as described previously.

Characterization and Data

The identity and purity of the synthesized 4'-Chlorochalcone should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Pale yellow solid |

| Melting Point | 113-117 °C (lit.)[14] |

| Infrared (IR) Spectroscopy (cm⁻¹) | |

| C=O (stretching) | ~1655 |

| C=C (stretching) | ~1595 |

| ¹H NMR (CDCl₃, δ ppm) | |

| Aromatic Protons | 7.3-8.0 (m, 9H) |

| -CH=CH- | 7.4-7.8 (d, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | |

| C=O | ~189.3 |

| Aromatic & C=C Carbons | ~121.9-143.5 |

Conclusion: A Robust and Versatile Synthesis

The Claisen-Schmidt condensation provides a reliable and efficient route for the synthesis of 4'-Chlorochalcone. The protocol outlined in this application note, with its emphasis on controlled reaction conditions and rigorous purification, enables the consistent production of high-purity material. The versatility of the Claisen-Schmidt reaction allows for the synthesis of a wide array of chalcone derivatives by simply varying the starting aromatic aldehydes and ketones, making it an invaluable tool for researchers and scientists in the field of medicinal chemistry and drug development.[15]

References

-

Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

-

SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

-

YouTube. (2023, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]

-

RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. Retrieved from [Link]

-

National Institutes of Health. (2025, February 18). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]

-

ResearchGate. (2025, August 23). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Retrieved from [Link]

-

ResearchGate. (2025, September 21). Exploring 4-chloro chalcone: Synthesis, spectroscopic, chemical reactivity, topological, hirshfeld surface, drug-Likeness, molecular docking and assessment of electronic properties in diverse solvents. Retrieved from [Link]

-

Cureus. (n.d.). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

Quora. (2019, March 17). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Retrieved from [Link]

-

MDPI. (n.d.). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-chalcone derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

-

Reddit. (2022, February 3). Chalcone recrystallization help. Retrieved from [Link]

-

LinkedIn. (2025, January 1). Chalcones in medicinal chemistry. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 4-Chlorochalcone. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives [mdpi.com]

- 4. 4'-Chlorochalcone | 22966-22-9 | Benchchem [benchchem.com]

- 5. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]

- 6. scispace.com [scispace.com]

- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rjpbcs.com [rjpbcs.com]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

- 14. 4-Chlorochalcone 97 956-04-7 [sigmaaldrich.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols for the High-Yield Microwave-Assisted Synthesis of 4'-Chlorochalcone

Abstract

This comprehensive guide details a robust and highly efficient protocol for the synthesis of 4'-chlorochalcone, a valuable scaffold in medicinal chemistry and drug development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to mere minutes while achieving excellent product yields. This application note is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of 4'-Chlorochalcone and the Advantages of Microwave Synthesis

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a prominent class of compounds with a wide spectrum of biological activities. The halogenated derivative, 4'-chlorochalcone, is of particular interest as a precursor for the synthesis of more complex heterocyclic compounds and as a potential therapeutic agent itself.[1]